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An Application Note and Protocol for the Bioanalytical Quantification of Δ2-Ivermectin B1a by

LC-MS/MS

Abstract
This document provides a comprehensive, in-depth guide for the quantitative determination of

Δ2-Ivermectin B1a, a principal degradation product of Ivermectin B1a, in biological matrices

such as human plasma. The method detailed herein employs a robust sample preparation

strategy involving protein precipitation followed by solid-phase extraction (SPE) for optimal

cleanup. Chromatographic separation is achieved using a reverse-phase C18 column, and

quantification is performed via a triple quadrupole mass spectrometer operating in Multiple

Reaction Monitoring (MRM) mode. This protocol is designed to meet the rigorous standards of

bioanalytical method validation as outlined by regulatory agencies like the U.S. Food and Drug

Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity for

pharmacokinetic, stability, and drug development studies.

Introduction and Scientific Rationale
Ivermectin, a macrocyclic lactone, is a broad-spectrum antiparasitic agent widely used in both

human and veterinary medicine.[1][2] Its primary active component is 22,23-dihydroavermectin

B1a (Ivermectin B1a). Under certain conditions, such as exposure to acidic environments or

light, Ivermectin B1a can undergo dehydration to form the Δ2-Ivermectin B1a isomer. The

quantification of this degradant is critical for stability testing of pharmaceutical formulations and

for understanding the complete metabolic and pharmacokinetic profile of the parent drug.
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Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold

standard for bioanalysis due to its exceptional sensitivity and selectivity.[3][4] This application

note details a complete workflow, from sample preparation to data analysis, grounded in

established principles of bioanalytical science. The causality behind each methodological

choice is explained to provide researchers with a framework that is not only replicable but also

adaptable.

Method Principle: The core of this method involves the isolation of Δ2-Ivermectin B1a and a

stable isotope-labeled internal standard (SIL-IS), Ivermectin-d2, from a plasma matrix. A protein

precipitation step first removes the bulk of macromolecules. The resulting supernatant is further

purified using solid-phase extraction (SPE) to minimize matrix effects and enhance sensitivity.

The analytes are then separated chromatographically and detected by a tandem mass

spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the

internal standard against a calibration curve.

Materials, Reagents, and Instrumentation
Reference Standards: Δ2-Ivermectin B1a (analytical grade), Ivermectin-d2 (Internal

Standard, IS).

Solvents & Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I,

18.2 MΩ·cm), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade).

Biological Matrix: Blank human plasma (K2-EDTA).

Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, SPE

cartridges (e.g., C18, 50 mg, 1 mL).[5]

Instrumentation:

UPLC/HPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity).

Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, Sciex 6500+, Waters Xevo TQ-

S).[2][6]

Automated liquid handler (optional, for high-throughput).[7]
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Centrifuge, vortex mixer, solvent evaporator.

LC-MS/MS Analytical Conditions
The selection of analytical parameters is pivotal for achieving the desired sensitivity, selectivity,

and chromatographic resolution.

Liquid Chromatography (LC)
A C18 stationary phase is chosen for its excellent retention and separation of hydrophobic

molecules like ivermectin and its derivatives.[1][2] A gradient elution is employed to ensure

sharp peak shapes and efficient elution of both the analyte and any late-eluting matrix

components, reducing analytical run time.
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Parameter Recommended Setting Rationale

Analytical Column

C18 Reverse-Phase (e.g.,

Agilent Poroshell 120 EC-C18,

50mm × 3.0mm, 2.7µm)[2]

Provides excellent retention

and peak shape for

macrocyclic lactones. The

particle size allows for high

efficiency at lower

backpressures.

Mobile Phase A
2 mM Ammonium Formate with

0.1% Formic Acid in Water

Ammonium formate acts as an

adduct-forming agent,

promoting consistent

ionization. Formic acid aids in

protonation for positive ESI

mode.[2][8]

Mobile Phase B
Acetonitrile with 0.1% Formic

Acid

Acetonitrile is a strong organic

solvent providing good elution

strength and low viscosity.

Flow Rate 0.4 mL/min

A moderate flow rate

compatible with the column

dimensions and ESI source.

Column Temperature 40 °C

Elevated temperature reduces

mobile phase viscosity,

improving peak shape and

reducing run times.[8]

Injection Volume 5 µL

A small injection volume

minimizes potential matrix

effects and column overload.

Gradient Program

0-0.5 min (30% B), 0.5-3.0 min

(30-95% B), 3.0-4.0 min (95%

B), 4.1-5.0 min (30% B)

A focused gradient ensures

sharp peaks for the analytes

while washing the column of

late-eluting interferences.

Mass Spectrometry (MS/MS)
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Electrospray ionization (ESI) in positive mode is selected as ivermectin and its analogs readily

form ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts, which provide a stable and intense

precursor ion signal.[1][9] The MRM transitions are chosen to be highly specific to the analyte

and internal standard.

Rationale for MRM Transition Selection:

Δ2-Ivermectin B1a: The molecular weight of Ivermectin B1a is ~874.5 g/mol . The Δ2

derivative is a dehydration product, losing H₂O (18 Da), resulting in a molecular weight of

~856.5 g/mol . The precursor ion selected corresponds to the ammonium adduct ([M+NH₄]⁺),

m/z 874.5.

Product Ions: The product ions are selected based on characteristic fragmentation pathways

of the avermectin core structure. These fragments result from the cleavage of the glycosidic

bonds and fragmentation of the macrocyclic ring, providing high specificity.[1][10]

Internal Standard (Ivermectin-d2): The deuterated internal standard has a mass shift of +2

Da. Its fragmentation is chemically identical to the parent compound, ensuring it tracks the

analyte reliably through sample preparation and ionization.[1][7]

Parameter Δ2-Ivermectin B1a Ivermectin-d2 (IS)

Ionization Mode ESI Positive ESI Positive

Precursor Ion (Q1) m/z 874.5 m/z 894.5[1]

Product Ion (Q3) - Quantifier m/z 307.1 m/z 309.1[1]

Product Ion (Q3) - Qualifier m/z 551.4 m/z 553.4

Dwell Time 100 ms 100 ms

Collision Energy (CE) Optimized (e.g., 30-40 V) Optimized (e.g., 30-40 V)[1]

Source Temperature 350 °C 350 °C

Gas Flow (Nebulizer, Heater)
Optimized for specific

instrument

Optimized for specific

instrument
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Experimental Workflow and Protocols
The following diagram and protocols outline the complete analytical procedure.

Overall Experimental Workflow
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Standard & Sample Preparation

Sample Extraction

Analysis & Data Processing

1. Stock Solution
Preparation

2. Working & Spiking
Solution Preparation

3. Spiking Matrix
(Calibrators & QCs)

4. Plasma Sample
(100 µL) + IS

5. Protein Precipitation
(Acetonitrile)

6. Solid-Phase Extraction
(C18 Cartridge)

7. Evaporation & 
Reconstitution

8. LC-MS/MS Injection

9. Peak Integration
(Analyte/IS Ratio)

10. Calibration Curve
(1/x² weighted regression)

11. Quantify Unknowns

Click to download full resolution via product page

Caption: High-level workflow for Δ2-Ivermectin B1a quantification.
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Protocol 1: Preparation of Standards and Quality
Controls (QCs)

Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Δ2-Ivermectin B1a and Ivermectin-d2

reference standards. Dissolve each in 1 mL of methanol to create individual 1 mg/mL stock

solutions. Store at -20°C.[7]

Working Solutions: Prepare intermediate working solutions by serially diluting the stock

solutions in 50:50 acetonitrile:water. These will be used to spike the calibration standards

and QCs.

Calibration Curve Standards: Spike blank human plasma with the appropriate working

solutions to prepare a calibration curve ranging from 0.5 to 500 ng/mL (e.g., 0.5, 1, 5, 20,

100, 250, 500 ng/mL).

Quality Control (QC) Samples: Prepare QC samples in blank plasma from a separate stock

solution weighing. Prepare at a minimum of four levels: LLOQ (Lower Limit of Quantification,

e.g., 0.5 ng/mL), Low QC (e.g., 1.5 ng/mL), Mid QC (e.g., 75 ng/mL), and High QC (e.g., 400

ng/mL).[7]

Protocol 2: Sample Preparation (Protein Precipitation &
SPE)
This hybrid approach ensures robust removal of both proteins and phospholipids, which are

major sources of ion suppression.[5][7]

Aliquoting: To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge

tube, add 10 µL of the Ivermectin-d2 internal standard working solution (e.g., at 1000 ng/mL).

Vortex briefly.

Protein Precipitation: Add 400 µL of acetonitrile. Vortex vigorously for 1 minute to precipitate

plasma proteins.[7]

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

SPE Conditioning: While centrifuging, condition a C18 SPE cartridge by passing 1 mL of

methanol followed by 1 mL of Type I water. Do not allow the cartridge to dry.
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Loading: Carefully transfer the supernatant from step 3 onto the conditioned SPE cartridge.

Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar

interferences.[5]

Elution: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 70:30 Mobile

Phase A:B). Vortex to ensure complete dissolution.

Analysis: Transfer the reconstituted sample to an autosampler vial and inject 5 µL into the

LC-MS/MS system.

Bioanalytical Method Validation: A Self-Validating
System
To ensure trustworthiness and regulatory compliance, the method must be fully validated

according to guidelines such as the FDA's Bioanalytical Method Validation Guidance or the ICH

M10 guideline.[3][11] Validation demonstrates that the method is reliable and reproducible for

its intended use.

Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria.
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Validation Parameter Purpose Acceptance Criteria

Selectivity

To ensure no interference from

endogenous matrix

components at the retention

times of the analyte and IS.

Response in blank samples

(from ≥6 sources) should be

<20% of the LLOQ response

for the analyte and <5% for the

IS.

Linearity & Range

To demonstrate a proportional

relationship between

concentration and instrument

response over a defined

range.

Calibration curve should have

a correlation coefficient (r²) ≥

0.99. Each back-calculated

standard concentration must

be within ±15% of nominal

(±20% at LLOQ).

Accuracy & Precision

To determine the closeness of

measured concentrations to

the nominal value (accuracy)

and the degree of scatter

(precision).

For QC samples at LLOQ, Mid,

and High levels (n≥5), the

mean accuracy should be

within 85-115% of nominal (80-

120% for LLOQ). Precision

(%CV) should not exceed 15%

(20% for LLOQ).[1][2]

Matrix Effect

To assess the impact of matrix

components on analyte

ionization (suppression or

enhancement).

The CV of the IS-normalized

matrix factor calculated from

≥6 sources of blank matrix

should be ≤15%.

Recovery
To measure the efficiency of

the extraction process.

Recovery should be consistent

and reproducible across the

concentration range, although

a specific percentage is not

mandated.

Stability

To evaluate analyte stability

under various storage and

handling conditions (freeze-

thaw, bench-top, long-term).

Mean concentration of stability

samples must be within ±15%

of the nominal concentration.
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Conclusion
This application note presents a detailed, robust, and highly selective LC-MS/MS method for

the quantification of Δ2-Ivermectin B1a in human plasma. The protocol is built upon established

bioanalytical principles and provides a clear rationale for each step, empowering researchers to

implement and adapt the method with confidence. Adherence to the outlined validation strategy

will ensure the generation of high-quality, reliable data suitable for regulatory submission in

drug development and clinical research programs.
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Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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